molecular formula C13H12F2N4O2 B3733352 3,5-difluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]pyridine-2-carboxamide

3,5-difluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B3733352
M. Wt: 294.26 g/mol
InChI Key: YNWQVFORAZZSNZ-UHFFFAOYSA-N
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Description

3,5-difluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with difluoro groups and a carboxamide linkage to a pyrimidinyl ethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]pyridine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine ring, followed by the introduction of difluoro substituents. The carboxamide linkage is then formed through a condensation reaction with the pyrimidinyl ethyl group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. Reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: The difluoro groups and other substituents on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,5-difluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-difluoro-2,4,6-trinitroanisole: Another difluoro-substituted compound with different functional groups and applications.

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Used in the preparation of non-fullerene acceptors for organic photovoltaic devices.

Uniqueness

3,5-difluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research fields.

Properties

IUPAC Name

3,5-difluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O2/c1-7-4-11(20)19-10(18-7)2-3-16-13(21)12-9(15)5-8(14)6-17-12/h4-6H,2-3H2,1H3,(H,16,21)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWQVFORAZZSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CCNC(=O)C2=C(C=C(C=N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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